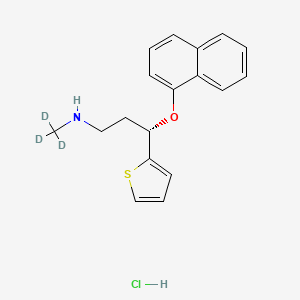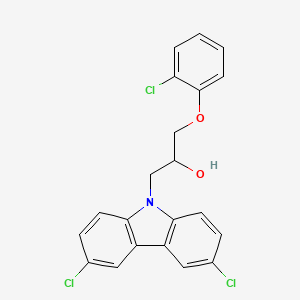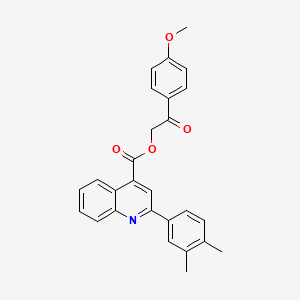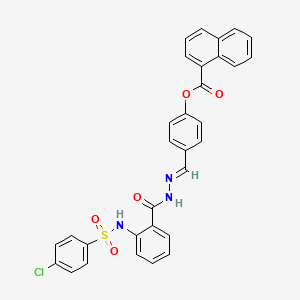
Duloxetine-D3.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Duloxetine D3 (hydrochloride) is a deuterated form of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). It is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, fibromyalgia, and chronic musculoskeletal pain . The deuterated form is designed to improve the pharmacokinetic properties of the original compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of duloxetine D3 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of duloxetine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of duloxetine D3 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Duloxetine D3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of duloxetine D3 (hydrochloride) can lead to the formation of N-oxide derivatives, while reduction can yield deuterated secondary amines .
科学研究应用
Duloxetine D3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a tool for studying the mechanisms of depression and anxiety.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating various conditions, including depression, anxiety, and chronic pain.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
作用机制
Duloxetine D3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter release and reuptake .
相似化合物的比较
Similar Compounds
Duloxetine hydrochloride: The non-deuterated form of the compound.
Venlafaxine: Another SNRI used to treat depression and anxiety.
Escitalopram: A selective serotonin reuptake inhibitor (SSRI) used for similar indications.
Uniqueness
Duloxetine D3 (hydrochloride) is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and reduce the rate of drug clearance. This can lead to improved pharmacokinetic properties, such as longer half-life and reduced dosing frequency .
属性
CAS 编号 |
1435727-97-1 |
|---|---|
分子式 |
C18H20ClNOS |
分子量 |
336.9 g/mol |
IUPAC 名称 |
(3S)-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1/i1D3; |
InChI 键 |
BFFSMCNJSOPUAY-HQKLNPQUSA-N |
手性 SMILES |
[2H]C([2H])([2H])NCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
规范 SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)

![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)




![2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12048070.png)
![2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12048074.png)
